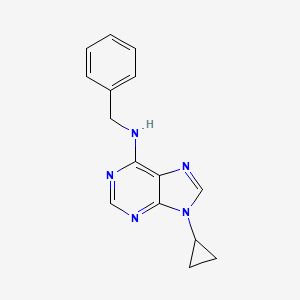![molecular formula C15H14FN5 B6443054 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 2640846-59-7](/img/structure/B6443054.png)
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic molecule that belongs to the purine class of compounds. It is used in a variety of scientific research applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine.
Mechanism of Action
Target of Action
The primary target of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine, also known as Bomedemstat, is the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A EC:1.14.99.66) . LSD1 is an oxidizing enzyme that mediates the demethylation of lysine 4 of histone H3 (H3K4), a process known as an epigenetic mark .
Mode of Action
Bomedemstat inhibits LSD1 in an irreversible manner . LSD1 coordinates with flavine adenine dinucleotide (FAD), a co-factor essential for the oxidative demethylation reaction . The first step in the catalytic reaction of LSD1 involves the abstraction of a hydride from the target methyl of the H3K4 sidechain N-methyl by the oxidized state of a non-covalently bound FAD prosthetic group at the LSD1 active site . This results in a stabilized methylene iminium ion, which is then hydrolyzed by a water molecule to give an unstable vicinal terminal hydroxyl amine . This rapidly decomposes to yield the demethylated lysine H3K4 molecule and formaldehyde .
Biochemical Pathways
The inhibition of LSD1 by Bomedemstat affects the demethylation of H3K4, a key process in the regulation of gene expression . The demethylation of H3K4 by LSD1 is generally associated with the repression of DNA transcription .
Result of Action
The inhibition of LSD1 by Bomedemstat and the subsequent changes in the methylation state of H3K4 can lead to alterations in gene expression . These changes at the molecular level can have significant downstream effects at the cellular level, potentially influencing cell differentiation, proliferation, and survival .
Advantages and Limitations for Lab Experiments
The use of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and isolate. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations, such as its high cost and the fact that it is not water soluble.
Future Directions
There are several potential future directions for 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine. One potential direction is to use it as a tool for studying the structure and function of proteins. Additionally, it could be used to study the effects of gene expression on cellular processes. It could also be used to develop new drugs and therapies, as well as to study the effects of environmental toxins on human health. Finally, it could be used to study the effects of mutations on gene expression.
Synthesis Methods
9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine can be synthesized through a reaction of 2-fluorobenzaldehyde with cyclopropylchloride in the presence of a base. This reaction produces a mixture of isomers which can be separated by chromatography.
Scientific Research Applications
9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is used in a variety of scientific research applications. It has been used as a ligand for binding to DNA and RNA, as a substrate for enzymatic reactions, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for studying enzyme-substrate interactions.
properties
IUPAC Name |
9-cyclopropyl-N-[(2-fluorophenyl)methyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c16-12-4-2-1-3-10(12)7-17-14-13-15(19-8-18-14)21(9-20-13)11-5-6-11/h1-4,8-9,11H,5-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYQVNXTJHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6442972.png)

![4-cyclobutyl-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442998.png)
![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443003.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443009.png)
![6-[2-(azetidin-1-yl)pyrimidin-5-yl]-2,3-dihydro-1H-inden-1-one](/img/structure/B6443014.png)
![5-fluoro-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6443020.png)
![2-cyclopropyl-4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443023.png)
![2-cyclopropyl-4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443035.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443039.png)
![9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443040.png)
![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443064.png)
![8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443068.png)